塩化銅(II) 酸化物 水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

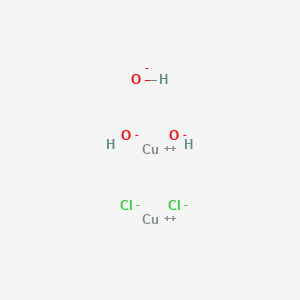

“Copper chloride oxide, hydrate” is also known as “Copper (II) Chloride”. It is an inorganic compound with the chemical formula CuCl2. The compound exists in two forms: anhydrous, which is a yellowish-brown powder, and dihydrate, which is a blue-green crystalline solid .

Synthesis Analysis

Copper oxide nanoparticles can be synthesized using two different methods: chemical and biosynthesis. The preparation method influences the structural, optical, morphological, photocatalyst, antibacterial, and in vitro antioxidant of these nanoparticles . Another method involves a simple and low-cost two-step synthesis to prepare highly stable and well-dispersed spherical copper nanoparticles in solution .

Molecular Structure Analysis

The crystal structure of Copper (II) Chloride is monoclinic (β = 121°) for the anhydrous form and orthorhombic for the dihydrate form .

Chemical Reactions Analysis

The hydrolysis of copper (II) chloride is the water splitting process in the copper–chlorine thermochemical hydrogen production cycle . Another reaction involves the chlorination of copper when heated in the presence of chlorine gas .

Physical And Chemical Properties Analysis

Copper (II) Chloride is characterized by several physical and chemical properties. It is a hygroscopic compound, meaning it can absorb moisture from the air. The anhydrous form appears as a brownish-yellow powder, while the dihydrate form is a vibrant blue-green crystal. The compound is soluble in water, and the solubility increases with temperature .

科学的研究の応用

動物栄養のための飼料添加物

塩化銅(II) 酸化物水和物は、すべての動物種のための飼料添加物としての安全性と有効性について評価されています。 これは、動物飼料に使用される添加物、製品、または物質に関するEFSAパネル(FEEDAP)が検討している銅化合物の1つです .

反応の触媒

これは、さまざまな有機および無機反応の触媒として働き、化学プロセスの効率と速度を向上させます .

繊維産業

繊維産業では、染色や印刷のための媒染剤として使用され、染料を布地に固定するのに役立ちます .

顔料の製造

塩化銅(II) 酸化物水和物は、ガラスやセラミックの顔料の製造に使用され、これらの材料の色と美的品質に貢献しています .

木材の保存

木材防腐剤として、木材構造物を腐敗、昆虫、菌類から保護するのに役立ちます .

環境修復

これは、廃水からの重金属イオンの除去など、環境修復に適用され、水処理プロセスにおける可能性を示しています .

エネルギー部門

エネルギー部門では、メタンハイドレートの形成に影響を与え、ガスハイドレート形成において速度促進剤または阻害剤として機能することができます .

高度な持続可能なアプリケーション

塩化銅(II) 酸化物水和物は、酸化銅ナノ粒子のユニークな特性により、電子機器、エネルギー貯蔵、触媒作用、生物医学的用途、センシングなどの高度な持続可能な用途でも研究されています .

作用機序

Target of Action

Copper chloride oxide, hydrate, also known as dicopper(II) dichloride trihydroxide, is a copper-based compound that primarily targets a variety of biochemical processes in organisms. It is known to interact with proteins and enzymes that require copper ions for their function .

Mode of Action

The compound’s mode of action is largely based on its redox activity and biogenicity of copper ions . It can catalyze reactions such as the free radical addition of sulfonyl chlorides to alkenes . The resulting alpha-chlorosulfone may then undergo elimination with a base to give a vinyl sulfone product .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it plays a role in the Wacker process, a critical industrial process for the oxidation of ethylene to acetaldehyde . It also catalyzes the chlorination in the production of vinyl chloride and dichloromethane .

Pharmacokinetics

It is known that copper, in general, is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given the wide range of biochemical processes it can influence. For instance, in the Wacker process, it facilitates the oxidation of ethylene to acetaldehyde . In antimicrobial applications, it releases soluble basic copper chloride ions under certain humidity conditions, which exhibit antimicrobial properties .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Under certain humidity conditions, it releases soluble basic copper chloride ions that exhibit antimicrobial properties .

Safety and Hazards

Copper (II) Chloride is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye damage. It is very toxic to aquatic life with long-lasting effects . Inhalation causes coughing and sneezing. Ingestion causes pain and vomiting. Contact with solutions irritates eyes; contact with solid causes severe eye surface injury and skin irritation .

将来の方向性

In recent years, copper-based nanomaterials have gained significant attention for their practical applications due to their cost-effectiveness, thermal stability, selectivity, high activity, and wide availability. They have been used extensively in environmental catalysis, addressing knowledge gaps in pollution management .

生化学分析

Biochemical Properties

Copper chloride oxide, hydrate participates in various biochemical reactions. It can interact with enzymes, proteins, and other biomolecules. For instance, it can act as a co-catalyst in the Wacker process . The nature of these interactions often involves the transfer of electrons, given copper’s ability to exist in different oxidation states .

Cellular Effects

Copper chloride oxide, hydrate can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . An excess of copper ions in cells can generate free radicals and increase oxidative stress , which can be detrimental to cellular processes.

Molecular Mechanism

At the molecular level, copper chloride oxide, hydrate exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . For example, it can react with steam to form copper(II) oxide dichloride and hydrogen chloride in the copper-chlorine cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of copper chloride oxide, hydrate can change over time. For instance, the anhydrous form of copper(II) chloride slowly absorbs moisture to form the dihydrate form . This transformation can affect the compound’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of copper chloride oxide, hydrate can vary with different dosages in animal models . For instance, copper compounds are safe for all animal species when used up to maximum authorized levels in feed . Certain breeds of dogs and cats may be sensitive to copper compounds in drinking water .

Metabolic Pathways

Copper chloride oxide, hydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, copper ions can be incorporated into hepatocytes by Ctr1 and then secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route .

Transport and Distribution

Copper chloride oxide, hydrate is transported and distributed within cells and tissues in a regulated manner. It can interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of copper chloride oxide, hydrate can affect its activity or function. It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications

特性

IUPAC Name |

dicopper;dichloride;trihydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2Cu.3H2O/h2*1H;;;3*1H2/q;;2*+2;;;/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOSXJRGXIJOHG-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Cl-].[Cl-].[Cu+2].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Cu2H3O3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1332-40-7 |

Source

|

| Record name | Copper oxychloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper chloride oxide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-Amino-2-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1669346.png)

![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)

![N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide](/img/structure/B1669352.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone](/img/structure/B1669364.png)